molecular formula C11H20 B14564101 7,7-Dimethyl-5-methylideneoct-2-ene CAS No. 61518-35-2

7,7-Dimethyl-5-methylideneoct-2-ene

Cat. No.: B14564101
CAS No.: 61518-35-2
M. Wt: 152.28 g/mol
InChI Key: YLMYCGDRNMOOKV-UHFFFAOYSA-N
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Description

7,7-Dimethyl-5-methylideneoct-2-ene is a branched alkene characterized by a methylidene group (CH₂=) at position 5 and two methyl substituents at position 5. This structure confers unique steric and electronic properties, influencing its reactivity and stability. Key features include:

  • Methylidene group: Enhances electrophilicity and participates in cycloaddition or hydrolysis reactions .

Properties

CAS No.

61518-35-2

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

7,7-dimethyl-5-methylideneoct-2-ene

InChI

InChI=1S/C11H20/c1-6-7-8-10(2)9-11(3,4)5/h6-7H,2,8-9H2,1,3-5H3

InChI Key

YLMYCGDRNMOOKV-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(=C)CC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-5-methylideneoct-2-ene typically involves the use of alkenes and alkynes as starting materials. One common method is the catalytic hydrogenation of 7,7-dimethyl-5-methylene-2-octyne. This reaction is carried out under specific conditions, including the presence of a palladium catalyst and hydrogen gas at elevated temperatures and pressures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-5-methylideneoct-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction.

    Substitution: Halogens (e.g., chlorine, bromine) and organometallic reagents are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or acids, while reduction typically produces saturated hydrocarbons .

Scientific Research Applications

7,7-Dimethyl-5-methylideneoct-2-ene has several scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.

    Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules.

    Medicine: It can be a precursor in the synthesis of pharmaceuticals and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-5-methylideneoct-2-ene involves its interaction with various molecular targets and pathways. The compound’s double bond and branched structure allow it to participate in a range of chemical reactions, which can lead to the formation of different products. These reactions often involve the activation of the double bond, followed by nucleophilic or electrophilic attack, leading to the formation of new bonds and functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-(1-Acetoxymethylidene)benzonorbornadiene

This compound shares a methylidene group but differs in its bicyclic framework and acetoxy substituent. Key distinctions:

Property 7,7-Dimethyl-5-methylideneoct-2-ene (Inferred) 7-(1-Acetoxymethylidene)benzonorbornadiene
Reactivity Likely undergoes alkene addition Hydrolyzes to form formyl/hydroxymethyl derivatives
Synthetic Route Not reported Benzyne cycloaddition with 6-acetoxyfulvene
Isomer Stability Stabilized by dimethyl groups Forms 3:2 cis/trans isomer ratio upon hydrolysis

The acetoxy group in the benzonorbornadiene derivative facilitates acid-catalyzed transformations, whereas the dimethyl groups in the target compound may hinder such reactivity due to steric effects .

6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one

This nitro-substituted cyclohexadienone features a methylidene group but within an aromatic system. Comparisons include:

Property This compound (Inferred) Cyclohexadienone Derivative
Conformation Flexible alkene backbone Planar, conjugated π-system
Substituent Effects Electron-donating methyl groups Electron-withdrawing nitro group
Applications Not reported Potential as a dye or ligand

The rigid, conjugated system of the cyclohexadienone contrasts with the aliphatic flexibility of the target compound, suggesting divergent applications .

2,7-Dimethyl-5-methoxyindole

Though an indole derivative, this compound shares dimethyl substitution patterns. Key differences:

Property This compound (Inferred) 2,7-Dimethyl-5-methoxyindole
Synthesis Not reported Alkylation of hydroxyindole
Physical State Likely liquid (low polarity) Crystalline solid (mp 73–75°C)
Functionality Non-aromatic Aromatic, methoxy-substituted

The methoxy group in the indole derivative enhances crystallinity, whereas the target compound’s aliphatic structure may favor solubility in nonpolar solvents .

Research Findings and Implications

  • Steric hindrance from dimethyl groups may complicate synthesis.
  • Reactivity Predictions: The methylidene group may participate in Diels-Alder reactions, analogous to benzonorbornadienes, but with slower kinetics due to steric bulk .
  • Thermal Stability: Dimethyl substituents likely improve thermal stability compared to nitrocyclohexadienones, which may decompose under heat .

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